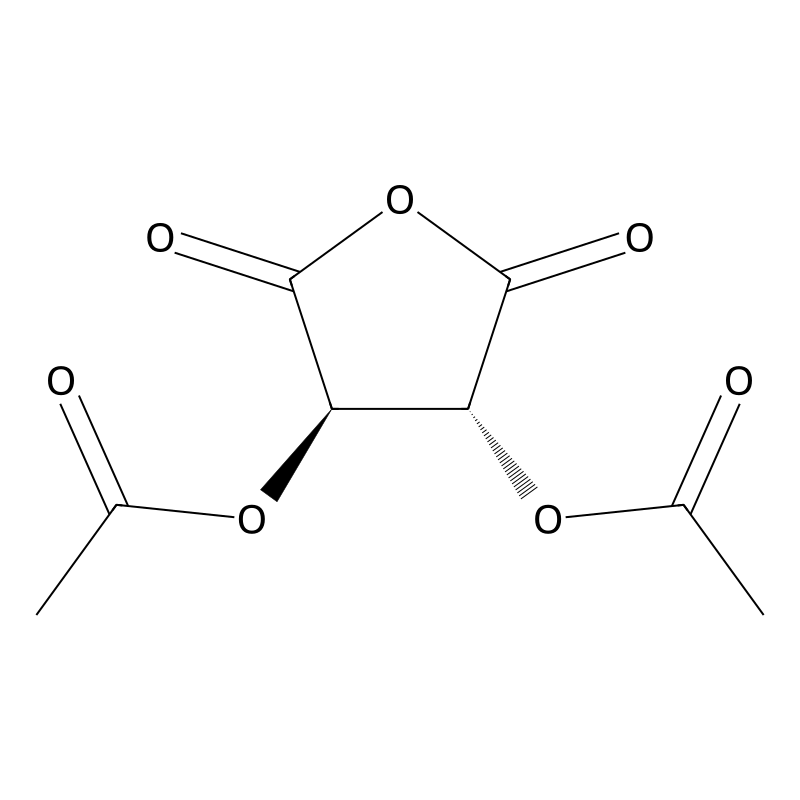

(+)-Diacetyl-L-tartaric anhydride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(+)-Diacetyl-L-tartaric anhydride (CAS: 6283-74-5), frequently abbreviated as DATAN, is a highly enantiopure chiral cyclic anhydride derived from natural L-(+)-tartaric acid. In industrial and laboratory procurement, it is primarily sourced as a chiral derivatizing agent for analytical chromatography, a resolving reagent for amino alcohols, and a building block for asymmetric synthesis . Unlike standard carboxylic acids, its reactive anhydride moiety allows for rapid acylation, while the acetyl-protected hydroxyl groups provide necessary steric bulk and prevent unwanted side reactions during complex synthetic sequences . Procurement decisions typically hinge on its strict enantiomeric purity (>97.0%), which dictates the stereochemical fidelity of downstream pharmaceutical intermediates and analytical assays .

Substituting (+)-Diacetyl-L-tartaric anhydride with native L-tartaric acid or racemic diacetyl tartaric anhydride fundamentally disrupts both processability and stereochemical outcomes. Native L-tartaric acid lacks the reactive anhydride ring required for rapid acylation and features unprotected hydroxyl groups that cause competing side reactions, alongside poor solubility in critical aprotic solvents like dichloromethane [1]. Using the racemic form of diacetyl tartaric anhydride completely eliminates the compound's utility as a chiral resolving agent, as it cannot form the distinct diastereomers necessary for enantiomeric separation or analytical derivatization . Furthermore, substituting with the opposite enantiomer, (-)-Diacetyl-D-tartaric anhydride, will invert the stereochemical preference of the resolution, capturing the wrong target enantiomer and ruining downstream pharmaceutical syntheses .

Solubility Profile and Aprotic Solvent Compatibility

The acetylation of the hydroxyl groups in (+)-Diacetyl-L-tartaric anhydride significantly alters its solubility profile compared to native L-tartaric acid. While native L-tartaric acid is highly hydrophilic and exhibits poor solubility in halogenated organic solvents, (+)-Diacetyl-L-tartaric anhydride is readily soluble in aprotic solvents such as dichloromethane and methanol [1]. This allows for homogeneous phase reactions during moisture-sensitive acylations, preventing the need for complex biphasic systems or protic solvents that would otherwise hydrolyze the sensitive anhydride ring .

| Evidence Dimension | Solubility in aprotic organic solvents (e.g., dichloromethane) |

| Target Compound Data | Readily soluble, enabling homogeneous reactions |

| Comparator Or Baseline | Native L-tartaric acid (Poorly soluble in DCM) |

| Quantified Difference | Shift from heterogeneous/biphasic to homogeneous reaction conditions in halogenated solvents |

| Conditions | Standard ambient temperature and pressure in organic synthesis workflows |

Procuring the acetylated anhydride form is mandatory for workflows requiring homogeneous acylation in aprotic solvents without protic interference.

Enantiomeric Derivatization for High-Resolution Chromatography

For the quantitative analysis of chiral amino alcohols and pharmaceuticals such as vigabatrin, (+)-Diacetyl-L-tartaric anhydride serves as a highly efficient pre-column derivatizing agent. While underivatized enantiomers of these compounds often co-elute and lack strong chromophores for UV/Vis detection, derivatization with this anhydride in an aprotic medium produces diastereomeric monoesters that achieve baseline separation. This enables highly sensitive determination via ultra-high performance liquid chromatography-quadrupole-time-of-flight mass spectrometry (UHPLC-Q-TOF-MS) and standard UV/Vis detectors. This performance provides a robust analytical framework for pharmacokinetic tracking in complex biological matrices like plasma and serum.

| Evidence Dimension | Chromatographic resolution and UV/Vis detectability |

| Target Compound Data | Baseline separation of diastereomers with strong UV/Vis and MS compatibility |

| Comparator Or Baseline | Underivatized chiral amino alcohols (Co-elution, poor UV/Vis absorption) |

| Quantified Difference | Shift from unresolvable enantiomeric mixtures to fully quantifiable baseline-separated peaks |

| Conditions | UHPLC-Q-TOF-MS and UV/Vis analysis of vigabatrin and trantinterol in serum/plasma |

Procuring this specific anhydride is critical for analytical laboratories needing reliable, validated methods to quantify enantiomeric purity of amino alcohols without investing in specialized chiral stationary phases.

Analytical Workflow Simplification via Direct NMR Derivatization

In analytical quality control, (+)-Diacetyl-L-tartaric anhydride (DATAN) acts as a superior derivatization reagent for distinguishing enantiomers of 2-hydroxy acids (like 2-hydroxyglutarate, lactate, and malate). Unlike standard derivatization methods that mandate subsequent chiral chromatography (LC-MS or HPLC), DATAN generates diastereomers with sufficient chemical shift differences to be resolved directly via Nuclear Magnetic Resonance (NMR) spectroscopy[1]. This method achieves greater than 90% overall recovery with a limit of quantification around 1 nmol and coefficients of variation below 5%, completely bypassing the chromatographic bottleneck [2].

| Evidence Dimension | Requirement for chromatographic separation in enantiomeric discrimination |

| Target Compound Data | Direct NMR resolution (0 chromatographic steps required, >90% recovery) |

| Comparator Or Baseline | Standard chiral derivatization agents (e.g., TSPC, diazomethane) (Require LC-MS/HPLC separation) |

| Quantified Difference | Elimination of the chromatography step while maintaining <5% CV |

| Conditions | Analysis of 2-hydroxy acid enantiomers in biological or synthetic extracts |

Procuring DATAN for analytical labs drastically reduces sample turnaround time and equipment overhead by moving chiral QC from HPLC to direct NMR.

Pre-Column Derivatization for Pharmacokinetic HPLC Analysis

Because it enables baseline separation and enhances UV/Vis detectability, (+)-Diacetyl-L-tartaric anhydride is the ideal choice for analytical groups quantifying chiral amino alcohols and drugs like vigabatrin in serum via UHPLC-Q-TOF-MS .

Chromatography-Free NMR Enantiomeric Discrimination

For analytical laboratories conducting quality control on chiral 2-hydroxy acids (such as lactate or 2-hydroxyglutarate), this compound is the optimal derivatization reagent. It forms distinct diastereomers that can be quantified directly via NMR with <5% CV, bypassing the need for specialized chiral HPLC columns [1].

Homogeneous Asymmetric Synthesis in Aprotic Solvents

Due to its high solubility in halogenated solvents like dichloromethane—unlike native L-tartaric acid—(+)-Diacetyl-L-tartaric anhydride is the required precursor for synthesizing chiral ligands and auxiliaries where strict anhydrous, homogeneous aprotic conditions must be maintained to prevent anhydride hydrolysis [2].

XLogP3

UNII

GHS Hazard Statements

H315 (89.8%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (10.2%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (89.8%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (87.76%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

Dates

Explore Compound Types